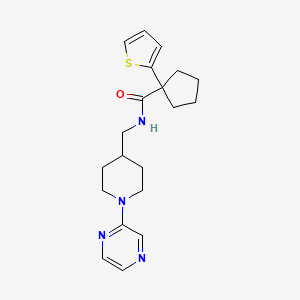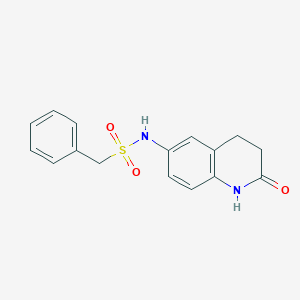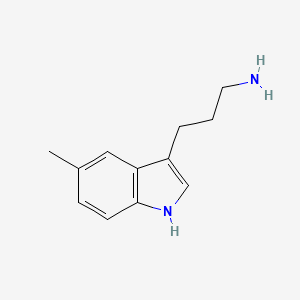
3-(5-methyl-1H-indol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-methyl-1H-indol-3-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor in Medicinal Chemistry
Research has highlighted the potential of indole derivatives like 3-(5-methyl-1H-indol-3-yl)propan-1-amine in medicinal chemistry. For instance, a study by Bautista-Aguilera et al. (2014) designed, synthesized, and evaluated new indole derivatives, identifying MBA236 as a promising cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).
Synthesis of Indole Derivatives
The chemical field has seen advancements in the synthesis of indole derivatives, which are crucial for various applications. Peng et al. (2013) reported the facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines from ketones, showcasing a significant step in the synthesis of indole-based compounds (Peng et al., 2013).
Crystal Structure and Synthesis Methodology
Kukuljan et al. (2016) presented the synthesis and crystal structures of specific indole and gramine derivatives, providing insights into the crystallographic and molecular aspects of indole-based compounds (Kukuljan et al., 2016).
Antimicrobial and Antioxidant Properties
Indole derivatives have shown promise in antimicrobial and antioxidant applications. Saundane et al. (2013) synthesized a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential of these compounds in combating microbial infections and oxidative stress (Saundane et al., 2013).
Properties
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-4-5-12-11(7-9)10(8-14-12)3-2-6-13/h4-5,7-8,14H,2-3,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESEJGQXUWYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(methyl)amino]-6-methyl-N-[4-(methylsulfanyl)benzyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001863.png)
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3001866.png)
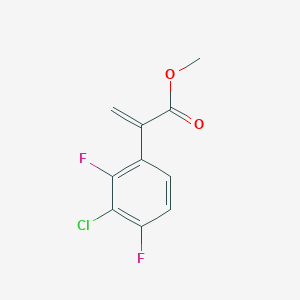

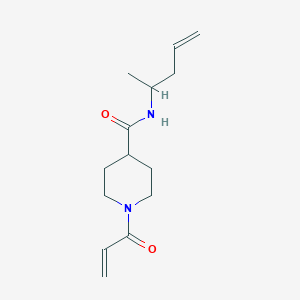
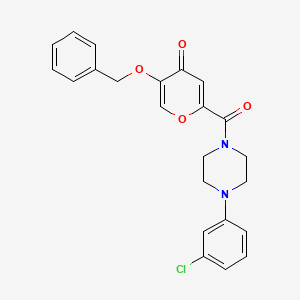
![1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B3001871.png)
![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)
